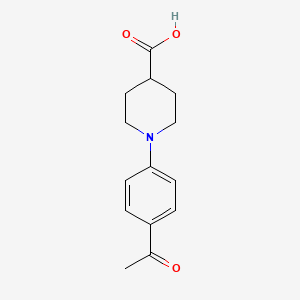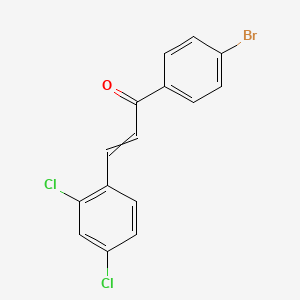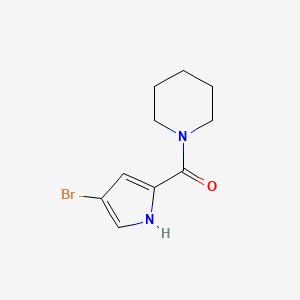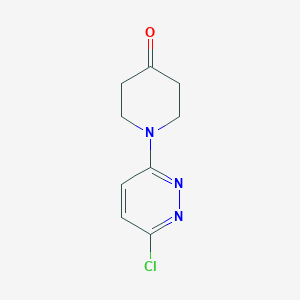
3-溴-5-氟甲苯
描述
3-Bromo-5-fluorotoluene (3-Br-5-F-Tol) is an aromatic compound belonging to the family of halogenated aromatic compounds. It is a colorless liquid with a sweet smell, and it is used as a solvent in various industrial applications. 3-Br-5-F-Tol has also been studied for its potential applications in the field of medicinal chemistry and drug development.
科学研究应用
1. 合成氟化合物
3-溴-5-氟甲苯在合成各种氟化合物中起着至关重要的中间体作用。例如,它已被用于乌尔曼偶联反应中合成4-氟-3-苯氧基甲苯,展示了其在生产复杂氟化分子中的实用性 (Zhao Wenxian et al., 2004)。
2. 大脑受体成像
在神经学和成像领域,3-溴-5-氟甲苯的衍生物已被用于合成用于成像大脑受体的放射配体。一个显著的例子是合成[11C]SP203,一种用于使用正电子发射断层扫描(PET)成像大脑代谢型谷氨酸5受体的放射配体 (F. Siméon等,2012)。
3. 电聚合和电子性能
在材料科学中,3-溴-5-氟甲苯对于研究共轭聚噻吩的电子性能至关重要。它已被用作调节这些材料的电子性能的构建块 (Frédéric Gohier et al., 2013)。
4. 合成药物中间体
3-溴-5-氟甲苯在制药行业中也具有重要意义,用于合成中间体。一个例子是其在制备高亲和力代谢型谷氨酸亚型-5受体(mGluR5)配体中的用途,这对于开发某些药物至关重要 (F. Siméon等,2007)。
5. 绿色化学和催化
在绿色化学中,3-溴-5-氟甲苯已参与研究探索更环保和区域选择性过程,例如使用固体酸催化剂进行氟甲苯硝化 (S. Maurya et al., 2003)。
安全和危害
3-Bromo-5-fluorotoluene is classified as a skin irritant and eye irritant . It may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used only outdoors or in a well-ventilated area .
未来方向
作用机制
Target of Action
3-Bromo-5-fluorotoluene is a potent compound that is structurally related to 2-chloro-5-iodopyridine . It has a disubstituted phenyl ring and a low nanomolar affinity for the target protein . .
Mode of Action
It has been shown to undergo an amination reaction with methylamine, creating an iminium ion intermediate
Result of Action
Safety data indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .
生化分析
Biochemical Properties
3-Bromo-5-fluorotoluene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions such as halogenation and cross-coupling. For instance, it can participate in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . These interactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of 3-Bromo-5-fluorotoluene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, 3-Bromo-5-fluorotoluene can affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluorotoluene exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, 3-Bromo-5-fluorotoluene can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-fluorotoluene can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been found that 3-Bromo-5-fluorotoluene is relatively stable under ambient conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluorotoluene vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, 3-Bromo-5-fluorotoluene can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
3-Bromo-5-fluorotoluene is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 3-Bromo-5-fluorotoluene can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . This can result in changes in the levels of metabolites and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-fluorotoluene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity and effects. For example, 3-Bromo-5-fluorotoluene may accumulate in the liver, where it can be metabolized and exert its effects on hepatic cells .
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluorotoluene is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 3-Bromo-5-fluorotoluene may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-bromo-3-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNFNUQREIIROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378433 | |
| Record name | 3-Bromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202865-83-6 | |
| Record name | 1-Bromo-3-fluoro-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1272525.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272529.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)







![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)